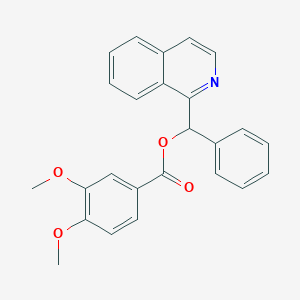

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate

描述

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate is a synthetic ester derivative featuring a 3,4-dimethoxybenzoate core linked to an isoquinolin-1-yl(phenyl)methyl group. The compound combines a benzoate ester with a heterocyclic isoquinoline moiety, which is structurally distinct due to its methoxy substituents and aromatic systems.

属性

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)25(27)30-24(18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDXYBOUEBNNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with isoquinolin-1-yl(phenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

科学研究应用

Table 1: Synthesis Conditions

| Reagent | Function |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | Dehydrating agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| Anhydrous solvent | Reaction medium |

Chemistry

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Converts to quinones and other oxidized derivatives.

- Reduction : Ester group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution can occur at aromatic rings.

These reactions are crucial for developing new compounds with enhanced properties for further research.

Biology

Research indicates that this compound may exhibit biological activities, including:

- Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through specific molecular interactions.

Medicine

This compound is being explored for its therapeutic potential in treating diseases. Its mechanism of action involves binding to specific enzymes and receptors, altering their activity to yield beneficial effects.

Case Study: Anticancer Research

A study evaluated the compound's efficacy against breast cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The findings suggest that further development could lead to promising anticancer therapies.

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties. Its unique chemical structure allows for modifications that enhance stability or reactivity in various chemical processes.

作用机制

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

The compound shares its 3,4-dimethoxybenzoate backbone with several analogs but differs in the ester substituent and attached functional groups. Key comparisons include:

Methyl 3,4-Dimethoxybenzoate (CAS 2150-38-1)

- Structure: Lacks the isoquinoline group; instead, it has a simple methyl ester.

- Properties :

- Applications : Used in organic synthesis and lignin depolymerization studies .

Ethyl 3,4-Dimethoxybenzoate (CAS 3943-77-9)

- Structure : Ethyl ester variant of the benzoate core.

- Properties :

- Molecular weight: 210.23 g/mol (estimated).

- Applications : Intermediate in pharmaceutical synthesis .

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Contains a pyridazine ring and phenethylamino linker.

- Properties :

- Key Difference: The pyridazine substituent and amino linker suggest distinct biological targeting compared to the isoquinoline-based compound .

1-Benzyl-6,7-dimethoxy-3,4-dihydro-isoquinoline (CAS 4876-00-0)

- Structure: Features a benzyl-substituted, partially saturated isoquinoline core.

- Properties :

- Applications : Intermediate in alkaloid synthesis .

Physicochemical and Functional Comparisons

生物活性

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Weight : 325.38 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

Anticancer Properties

Isoquinoline derivatives are known for their anticancer properties. Studies have shown that compounds with isoquinoline structures exhibit significant cytotoxicity against various cancer cell lines. For example, a study highlighted that certain isoquinoline derivatives could inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Activity

Research indicates that isoquinoline derivatives possess antimicrobial properties. The presence of methoxy groups in the structure enhances the antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, compounds similar to this compound have shown effectiveness against antibiotic-resistant strains .

Neuroprotective Effects

Isoquinoline alkaloids have been reported to exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications on the isoquinoline scaffold significantly affect biological activity. The substitution pattern on the benzene ring (in this case, 3,4-dimethoxy) is crucial for enhancing metabolic stability and absorption profiles. Compounds with these substitutions have been found to possess excellent pharmacokinetic properties, making them suitable candidates for further drug development .

Case Studies

- Anticancer Activity : A specific study demonstrated that a related isoquinoline compound inhibited cell proliferation in breast cancer cells with an IC50 value in the nanomolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Study : In a model of neurodegeneration, an isoquinoline derivative showed a significant reduction in neuroinflammation markers and improved cognitive function in animal models. This suggests potential therapeutic applications in neurodegenerative diseases .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves refluxing precursors in solvents like ethanol or dimethyl sulfoxide (DMSO), followed by crystallization. For example, intermediates such as 3-Dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-acrylonitrile are synthesized via condensation reactions under controlled conditions. Characterization employs melting point analysis, IR spectroscopy for functional groups (e.g., nitrile peaks at ~2200 cm⁻¹), and NMR (¹H and ¹³C) for structural elucidation. For instance, ¹H NMR of similar compounds shows aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ 3.8–4.0 ppm .

Q. How can researchers verify the purity and stability of this compound during storage?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while stability studies involve accelerated degradation tests under varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Mass spectrometry (MS) and differential scanning calorimetry (DSC) can detect decomposition products or polymorphic changes. Safety protocols for handling hygroscopic or light-sensitive compounds should align with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : A 2³ factorial design evaluates variables like temperature (e.g., 60°C vs. 80°C), solvent polarity (ethanol vs. DMSO), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. For example, a study on analogous compounds achieved 85% yield by optimizing reflux time (8–12 hours) and molar ratios (1:1.2) . Computational tools like Gaussian or ChemDraw aid in predicting reaction pathways and transition states .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted intermediates. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy by modeling solvation. Experimental validation via in-situ IR or Raman spectroscopy monitors reaction progress. For instance, deviations in activation energy (±5 kcal/mol) between theory and experiment can be mitigated by refining density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) .

Q. How can researchers design experiments to assess the compound’s biological activity while minimizing false positives?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls (e.g., known inhibitors) reduce artifacts. For example, in neuroactivity studies, patch-clamp electrophysiology and calcium imaging confirm target engagement. Statistical rigor requires ≥3 biological replicates and ANOVA for significance testing (p < 0.05) .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

- Methodological Answer : High-speed countercurrent chromatography (HSCCC) or preparative HPLC with C18 columns achieve >95% purity. Solvent systems (e.g., hexane/ethyl acetate/MeOH/water) are optimized via polarity-guided fractionation. Membrane technologies (e.g., nanofiltration) reduce solvent waste, aligning with green chemistry principles .

Methodological Challenges & Solutions

Q. How to address low reproducibility in scaled-up synthesis of this compound?

- Answer : Batch-to-batch variability often stems from mixing inefficiencies or heat transfer limitations. Process analytical technology (PAT) tools, such as inline FTIR or focused beam reflectance measurement (FBRM), monitor crystallization kinetics. Design of experiments (DoE) identifies critical process parameters (CPPs), ensuring robustness in pilot-scale reactors .

Q. What computational frameworks predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Answer : Quantitative structure-property relationship (QSPR) models, trained on databases like PubChem, estimate logP (e.g., 2.8 ± 0.3) and aqueous solubility (e.g., 0.12 mg/mL). Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) refine predictions. Experimental validation via shake-flask method (logP) or nephelometry (solubility) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。